3-Cyanocoumarin

描述

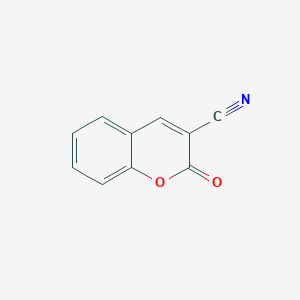

3-Cyanocoumarin is a derivative of coumarin, an oxygen-containing heterocyclic compound. It is characterized by the presence of a cyanide group at the third position of the coumarin ring. This compound is significant in the fields of biological and medical sciences due to its diverse physiological properties and potential therapeutic benefits .

准备方法

Synthetic Routes and Reaction Conditions: 3-Cyanocoumarin can be synthesized through various methods, one of the most common being the Knoevenagel condensation reaction. This involves the reaction of 2-hydroxybenzaldehydes with malononitrile or ethyl cyanoacetate under basic conditions. Common bases used include pyridine, piperidine, aqueous alkali, and magnesium-aluminum hydrotalcite . The reaction typically proceeds through the formation of benzylidene derivatives, which then undergo cyclization to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs eco-friendly and efficient methods. For instance, a solvent-free approach using basic alumina and grinding techniques has been developed. This method involves grinding 2-hydroxybenzaldehydes with malononitrile or ethyl cyanoacetate over basic alumina, followed by grinding with p-toluenesulphonic acid in the same mortar .

化学反应分析

Types of Reactions: 3-Cyanocoumarin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: The cyanide group can be reduced to form amines.

Substitution: The cyanide group can be substituted with other functional groups like triazole, thiadiazole, and thiadiazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium azide and various alkylating agents are employed.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Amines derived from the reduction of the cyanide group.

Substitution: Various substituted coumarin derivatives with enhanced biological activities.

科学研究应用

Synthesis of 3-Cyanocoumarin

The synthesis of this compound derivatives has been extensively studied, employing various methodologies that enhance yield and efficiency. Recent advancements include:

- Knoevenagel Condensation : A method involving the reaction of salicylaldehyde with cyanoacetate under mild conditions, yielding high purity products. This method is notable for its eco-friendliness and simplicity .

- Microwave Irradiation : This technique has been employed to accelerate reactions and improve yields significantly compared to traditional heating methods .

- Organocatalytic Approaches : The use of organocatalysts in the synthesis of 3-cyanocoumarins has shown to facilitate reactions under mild conditions while maintaining high yields .

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Knoevenagel Condensation | 91-99 | Mild conditions |

| Microwave Irradiation | 73-98 | Accelerated heating |

| Organocatalytic Methods | 69-88 | Mild, environmentally friendly |

Biological Activities

This compound exhibits a range of biological activities that make it a promising candidate for drug development. Key activities include:

- Anticancer Properties : Research indicates that 3-cyanocoumarins can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antiviral and Antimicrobial Effects : Studies have demonstrated that these compounds possess antiviral properties against several viruses and exhibit antimicrobial activity against various pathogens .

- Neuroprotective Effects : Some derivatives have been identified as acetylcholinesterase inhibitors, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of synthesized this compound derivatives on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with some derivatives showing selectivity towards breast cancer cells .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral efficacy of 3-cyanocoumarins against HIV. The compounds were found to inhibit viral replication effectively, with IC50 values ranging from 5 to 15 µM, demonstrating their potential as antiviral agents .

Case Study 3: Neuroprotective Effects

Research conducted on the neuroprotective effects of a specific this compound derivative showed promise in reducing oxidative stress in neuronal cells. The compound demonstrated a protective effect against glutamate-induced toxicity, highlighting its potential for treating neurodegenerative conditions .

作用机制

The mechanism of action of 3-cyanocoumarin involves its interaction with various molecular targets and pathways. The presence of the cyanide group allows it to form covalent bonds with biological molecules, thereby modulating their activity. For instance, it can inhibit enzymes by binding to their active sites, leading to a decrease in their catalytic activity. Additionally, it can interact with cellular receptors and signaling pathways, influencing cellular processes such as apoptosis and proliferation .

相似化合物的比较

3-Cyanocoumarin can be compared with other coumarin derivatives such as:

4-Hydroxycoumarin: Known for its anticoagulant properties.

7-Hydroxycoumarin: Used as a fluorescent probe and in the study of enzyme kinetics.

3-Carbethoxycoumarin: Similar to this compound but with an ester group instead of a cyanide group.

生物活性

3-Cyanocoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings and case studies.

Structure and Synthesis

This compound is synthesized through various methods, including the Knoevenagel condensation reaction, which allows for the introduction of the cyano group at the C-3 position of the coumarin ring. This modification significantly influences its biological properties. The synthesis often involves using malonic acid and ethyl 2-cyanoacetate in the presence of various catalysts to yield high-purity products .

Antimicrobial Activity

Research indicates that 3-cyanocoumarins exhibit significant antimicrobial properties. A study demonstrated that these compounds effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

Anticancer Properties

This compound has shown promising results in anticancer studies. It has been reported to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's ability to inhibit cell proliferation is attributed to its interaction with key proteins involved in cell cycle regulation and apoptosis pathways .

Case Study:

In a study involving MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting its potential as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been explored. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: It acts as an inhibitor for various enzymes involved in metabolic pathways, including cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- DNA Interaction: Some studies suggest that this compound can intercalate into DNA, leading to disruption of replication and transcription processes.

- Oxidative Stress Modulation: The compound exhibits antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in cells .

属性

IUPAC Name |

2-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5NO2/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJALQPLNMEDAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164728 | |

| Record name | 2H-1-Benzopyran-3-carbonitrile, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15119-34-3 | |

| Record name | 3-Cyanocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15119-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3-carbonitrile, 2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015119343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-3-carbonitrile, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-2H-chromene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the common synthetic routes to 3-cyanocoumarins?

A1: Several methods exist for synthesizing 3-cyanocoumarins. A widely employed approach is the Knoevenagel condensation of salicylaldehydes with malononitrile. [, , ] This reaction can be performed using various catalysts, including ZrCl4 in ionic liquids [], iodine under thermal or microwave conditions [, ], and even under phase-transfer catalysis. [, ] Additionally, 3-cyanocoumarins can be synthesized from 3-ethoxycarbonyl or 3-acetylcoumarins through a reaction with cyanoacetylhydrazide derivatives involving pyrone ring opening and recyclization. []

Q2: Can you elaborate on the reactivity of 3-cyanocoumarin in the context of Diels-Alder reactions?

A2: this compound, along with its hydroxy- and mesyl-substituted derivatives, can participate as dienophiles in Diels-Alder cycloadditions with methyl-1,3-butadienes. [] High pressure (11 kbar) is often employed to facilitate these reactions, leading to the formation of 6a-cyano-tetrahydro-6H-benzo[c]chromen-6-ones in moderate to excellent yields. [] This methodology provides a route to valuable synthetic intermediates, including precursors to cannabinoids like Δ6-cis-cannabidiol (Δ6-cis-CBD). []

Q3: How can 3-cyanocoumarins be used to synthesize chromeno[3,4-c]pyridine derivatives?

A3: A copper(II) chloride catalyzed tandem reaction has been reported for the synthesis of chromeno[3,4-c]pyridine derivatives. [] This method uses Blaise reaction intermediates and 3-cyanocoumarins, proceeding through a sequence of Michael addition, intramolecular cyclization, and oxidative aromatization. [] The reaction exhibits good functional group tolerance and provides moderate to good yields. []

Q4: Does the presence of a substituent at the 4-position of this compound affect its reactivity?

A4: Yes, the presence of a substituent at the 4-position of this compound can significantly impact its reactivity. For example, while diazomethane readily alkylates this compound to yield 4-methyl-3-cyanocoumarin, the reaction with 3-acetylcoumarin is less efficient due to the steric hindrance posed by the acetyl group. [] Furthermore, 3-acetyl-5,7-dimethylcoumarin, bearing additional substituents, reacts with diazomethane to form a pyrazoline derivative instead of undergoing direct C-alkylation. []

Q5: Can this compound be transformed into other coumarin derivatives?

A5: Yes, 3-cyanocoumarins can be converted to 3-formylcoumarins by reduction using Raney nickel in formic acid. [] This method offers a facile and high-yielding route to 3-formylcoumarins, which are valuable intermediates for further synthetic transformations. []

Q6: What is known about the biological activity of this compound derivatives?

A6: this compound derivatives have demonstrated antimicrobial activity, particularly against Gram-positive bacteria and yeast. [] Notably, 3-cyanonaphthol[1,2-(e)]pyran-2-one and this compound exhibited significant activity against Escherichia coli, Staphylococcus aureus, and Candida albicans. [] Furthermore, some 3-cyanocoumarins are being investigated as potential anticancer agents due to their ability to inhibit Axl tyrosine kinase. []

Q7: How does the structure of a this compound derivative relate to its activity as an Axl tyrosine kinase inhibitor?

A7: Studies have shown that specific structural features are crucial for the inhibitory activity of this compound derivatives against Axl tyrosine kinase. [] For instance, targeting the Ig1 domain of Axl, particularly the major binding pocket around Glu59 and the hydrophobic Ig1-Lg1 interface, appears promising for developing selective Axl inhibitors. [] Triazolopyridazine and this compound compounds targeting these regions have shown activity in human Axl reporter lines, highlighting their potential as anticancer therapeutics. []

Q8: What analytical techniques are commonly used to characterize this compound and its derivatives?

A8: Common techniques include nuclear magnetic resonance (NMR) spectroscopy (1H NMR and 13C NMR) and infrared (IR) spectroscopy. [, , ] These techniques provide information on the structure and purity of the synthesized compounds.

Q9: How is computational chemistry used in research related to this compound?

A9: Computational methods, such as virtual screening and molecular docking, are being used to identify novel this compound derivatives with potential biological activity, specifically as Axl tyrosine kinase inhibitors. [] These approaches help predict the binding affinity and interactions of these compounds with their target proteins, guiding the design of more potent and selective inhibitors. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。